4-(Pyrazin-2-yl)benzoic acid
Overview
Description
4-(Pyrazin-2-yl)benzoic acid is an organic compound with the molecular formula C11H8N2O2. It is characterized by a benzoic acid moiety substituted with a pyrazine ring at the para position.
Mechanism of Action
Target of Action
The primary target of 4-(Pyrazin-2-yl)benzoic acid is the CSNK2A protein . CSNK2A is a protein kinase involved in various cellular processes, including cell cycle progression, apoptosis, and transcriptional regulation .
Mode of Action
This compound interacts with its target, CSNK2A, by inhibiting its activity . This inhibition disrupts the normal functioning of the protein, leading to changes in the cellular processes that it regulates .
Biochemical Pathways
The inhibition of CSNK2A by this compound affects several biochemical pathways. These include pathways involved in cell cycle progression, apoptosis, and transcriptional regulation . The exact downstream effects of these disruptions depend on the specific cellular context.
Pharmacokinetics
Its molecular weight (2002 g/mol) and physical form (powder) suggest that it may have good bioavailability .
Result of Action
The inhibition of CSNK2A by this compound can lead to various molecular and cellular effects. For instance, it can disrupt cell cycle progression, induce apoptosis, and alter transcriptional regulation . These effects can potentially be harnessed for therapeutic purposes, such as in the treatment of diseases where CSNK2A is dysregulated.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyrazin-2-yl)benzoic acid typically involves the reaction of 2-chloropyrazine with 4-carboxyphenylboronic acid in the presence of a palladium catalyst. The reaction is carried out under Suzuki coupling conditions, which include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the coupling process, resulting in the formation of this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification processes such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
4-(Pyrazin-2-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The pyrazine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in suitable solvents to ensure optimal yields .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group may yield benzoic acid derivatives, while reduction can produce alcohols. Substitution reactions on the pyrazine ring can lead to a variety of substituted pyrazine derivatives .
Scientific Research Applications
4-(Pyrazin-2-yl)benzoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-(Pyrazin-2-yl)benzoic acid include:
- 4-(2-Quinoxalinyl)benzoic acid
- 3-(Pyrazin-2-yl)benzoic acid
- 4-(6-Chloro-pyrazin-2-yl)benzoic acid .
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a benzoic acid moiety with a pyrazine ring makes it a versatile compound for various applications, distinguishing it from other similar compounds .
Properties
IUPAC Name |
4-pyrazin-2-ylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O2/c14-11(15)9-3-1-8(2-4-9)10-7-12-5-6-13-10/h1-7H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCCMRHMNLNXEDE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=CN=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50466495 | |
Record name | 4-(Pyrazin-2-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50466495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
216060-23-0 | |
Record name | 4-(Pyrazin-2-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50466495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Pyrazin-2-ylbenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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